molecular formula C9H4BrF2N3O B1467619 1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1479395-68-0

1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467619
CAS No.: 1479395-68-0
M. Wt: 288.05 g/mol
InChI Key: KBCMMRCWLNGZHO-UHFFFAOYSA-N
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Description

1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H4BrF2N3O and its molecular weight is 288.05 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 2-bromo and 4,6-difluoro phenyl group along with an aldehyde functional group. Its molecular formula is C9H6BrF2N3O, and it has a molecular weight of approximately 292.06 g/mol.

PropertyValue
Molecular FormulaC9H6BrF2N3O
Molecular Weight292.06 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of halogen substituents (like bromine and fluorine) often enhances the antimicrobial activity by improving the compound's lipophilicity and membrane permeability.

In a comparative study of triazole derivatives, it was found that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antibacterial effects .

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research has shown that compounds within this class can inhibit the growth of fungi by targeting specific enzymes involved in ergosterol biosynthesis. For example, a related triazole compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, showcasing the potential of triazoles as antifungal agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Studies on related triazole derivatives have demonstrated their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may also possess anti-inflammatory properties that warrant further investigation .

The biological activity of triazoles often stems from their ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles can inhibit enzymes critical for fungal cell wall synthesis and bacterial metabolism.
  • Cytokine Modulation : They may influence cytokine production in immune cells, thereby modulating inflammatory responses.
  • Membrane Disruption : The lipophilic nature of halogenated triazoles allows them to integrate into microbial membranes, disrupting their integrity.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of bacteria and fungi. The results showed that the derivatives exhibited varying degrees of activity:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
This compound8160.0156
Related Triazole Compound A480.031
Related Triazole Compound B16>320.125

This table illustrates the superior antimicrobial activity of the compound compared to its analogs.

Study on Anti-inflammatory Effects

In another study involving peripheral blood mononuclear cells (PBMC), the compound showed a significant reduction in TNF-α production when stimulated with lipopolysaccharides (LPS). The results indicated that at concentrations as low as 50 µg/mL, the compound effectively reduced TNF-α levels by approximately 60%, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Fluorescence Probing

One significant application of this compound is in the development of fluorescence probes. These probes have been designed to exhibit intramolecular charge transfer properties and aggregation-induced emission enhancement. They demonstrate high selectivity and sensitivity toward homocysteine, an amino acid implicated in various health conditions such as cardiovascular diseases . This feature positions the compound as a valuable tool for biological research and diagnostics.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain synthesized triazole derivatives demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The unique structure of 1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde may enhance its efficacy as an antimicrobial agent.

Anticancer Potential

The compound’s structural features suggest potential applications in cancer treatment. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can effectively induce apoptosis in cancer cell lines . This anticancer activity is attributed to their ability to interact with specific cellular targets involved in cell growth and survival.

Case Studies

StudyApplicationFindings
Chu et al., 2019Fluorescence ProbingDeveloped a probe with high selectivity towards homocysteine; potential for diagnostic applications.
PMC6661967Antimicrobial ActivityEvaluated triazole derivatives showing significant antibacterial effects against various pathogens.
PMC9781914Anticancer ActivityDemonstrated apoptosis induction in cancer cells; supports further development as an anticancer agent.

Properties

IUPAC Name

1-(2-bromo-4,6-difluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N3O/c10-7-1-5(11)2-8(12)9(7)15-3-6(4-16)13-14-15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCMMRCWLNGZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=C(N=N2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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